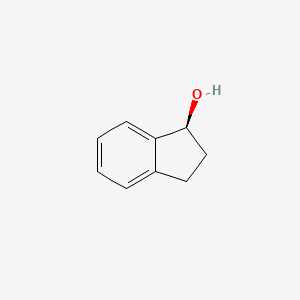






|
REACTION_CXSMILES
|
[CH:1]1(O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.P([O-])([O-])([O-])=O.[Al+3]>>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC2=CC=CC=C12)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Al+3]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The contents of the flask are heated under partial vacuum (5-10 mm Hg)
|
|
Type
|
DISTILLATION
|
|
Details
|
to distill over indene and water
|
|
Type
|
CUSTOM
|
|
Details
|
The water is removed by pipette, with the last traces
|
|
Type
|
CUSTOM
|
|
Details
|
being removed
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over anhydrous magnesium sulfate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1C=CC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |